6-O-Methyl Guanosine

描述

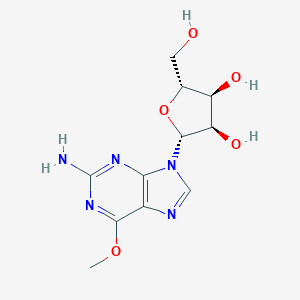

6-O-Methyl Guanosine is a modified nucleoside derived from guanine, where a methyl group is attached to the oxygen atom at the sixth position. This compound is known for its role in various biological processes and has been extensively studied for its mutagenic and carcinogenic properties .

准备方法

Synthetic Routes and Reaction Conditions

6-O-Methyl Guanosine can be synthesized through the methylation of guanosine. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

6-O-Methyl Guanosine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can produce various substituted guanosine derivatives .

科学研究应用

Role in DNA Damage and Repair

6-O-Methyl Guanosine is primarily known for its involvement in the formation of DNA lesions that can lead to mutagenesis and carcinogenesis. The compound is produced when DNA is exposed to methylating agents, which can occur due to environmental factors or as a result of certain chemotherapeutic drugs.

Cancer Research Applications

The implications of this compound in cancer research are profound, particularly concerning its role in tumorigenesis and treatment resistance.

Biomarker for Cancer

- MGMT Expression : O6-methylguanine-DNA methyltransferase (MGMT) is a critical enzyme that repairs 6-O-MeG lesions. High levels of MGMT expression have been associated with resistance to alkylating agents used in chemotherapy, such as temozolomide .

- Clinical Relevance : The expression levels of MGMT serve as a biomarker for predicting patient responses to chemotherapy, particularly in glioblastoma and other cancers .

Therapeutic Targeting

- Inhibition Strategies : Compounds like O6-benzylguanine (O6-BG) and PaTrin-2 have been developed to inhibit MGMT activity, thereby sensitizing cancer cells to alkylating agents . These inhibitors are under investigation for their potential to improve therapeutic outcomes by overcoming drug resistance.

Molecular Epidemiology Studies

Recent advancements have allowed for the development of sensitive assays for detecting this compound in human DNA, facilitating large-scale epidemiological studies. The association between dietary or environmental exposures and the presence of 6-O-MeG can provide insights into the mechanisms of carcinogenesis .

ELISA-type Assays

A new ELISA-type assay has been validated for measuring O6-meG levels, enabling systematic population-based studies that could elucidate the role of this compound in human exposure to nitrosamines and other carcinogens .

Case Studies and Research Findings

Several studies have documented the effects of this compound on cellular processes:

作用机制

6-O-Methyl Guanosine exerts its effects primarily through its incorporation into DNA and RNA. In DNA, it pairs with thymine instead of cytosine, leading to G:C to A:T transitions during replication. This mispairing can result in mutations and contribute to carcinogenesis. The compound also interacts with various DNA repair enzymes, such as O-6-methylguanine-DNA methyltransferase, which removes the methyl group to restore normal base pairing .

相似化合物的比较

Similar Compounds

7-Methyl Guanosine: Another methylated guanosine derivative, but with the methyl group at the seventh position.

2’-O-Methyl Guanosine: Methylation occurs at the 2’-hydroxyl group of the ribose moiety.

6-Methoxy Guanine: Similar to 6-O-Methyl Guanosine but with a methoxy group instead of a methyl group

Uniqueness

This compound is unique due to its specific methylation at the oxygen atom of the sixth position, which significantly alters its base-pairing properties and biological effects. This specific modification makes it a valuable tool in studying mutagenesis, DNA repair, and the development of therapeutic agents .

生物活性

6-O-Methyl Guanosine (6-O-MeG) is a methylated derivative of guanine, which plays a significant role in DNA mutagenesis and repair mechanisms. This article explores its biological activity, focusing on its formation, mutagenicity, repair processes, and implications in cancer therapy.

Formation of this compound

6-O-MeG is formed primarily through the alkylation of guanine's oxygen atom by various alkylating agents, notably N-nitroso compounds (NOCs). These compounds can arise from dietary sources such as processed meats and tobacco smoke. The formation of 6-O-MeG is particularly relevant in the context of chronic inflammatory conditions, where increased levels of endogenous nitric oxide can enhance NOC production in the gastrointestinal tract .

Mutagenicity and Carcinogenicity

The mutagenic potential of 6-O-MeG is well-documented. It has been established that this compound induces mutations by mispairing during DNA replication, specifically causing transitions from guanine-cytosine (G:C) pairs to adenine-thymine (A:T) pairs. Research indicates that approximately one mutation occurs for every eight unrepaired 6-O-MeG lesions in DNA .

Key Findings on Mutagenicity:

- Misincorporation Rates : About one-third of the time, 6-O-MeG mispairs during replication, leading to the incorporation of thymidine monophosphate (dTMP) instead of cytidine monophosphate (dCMP) .

- Cellular Effects : Unrepaired 6-O-MeG can result in cell cycle arrest, sister chromatid exchanges, or apoptosis due to interactions with the DNA mismatch repair pathway .

Repair Mechanisms

The primary repair mechanism for 6-O-MeG is facilitated by O-6-methylguanine-DNA methyltransferase (MGMT). This enzyme removes the toxic O-alkylguanine adducts from DNA. The expression levels of MGMT are crucial as they correlate with resistance to alkylating agents used in cancer therapies, such as temozolomide .

MGMT and Cancer Therapy:

- Clinical Implications : MGMT promoter methylation status serves as a predictive marker for treatment response in glioblastoma patients undergoing alkylator-based therapies. High MGMT activity is associated with poor outcomes due to its role in repairing drug-induced DNA damage .

- Mechanism of Action : MGMT binds to the damaged base and transfers the methyl group to a cysteine residue within its active site, effectively restoring guanine while rendering itself inactive—a process known as a "suicide" mechanism .

Case Studies and Research Findings

Several studies have highlighted the biological activity and implications of 6-O-MeG:

- Study on Transcriptional Mutagenicity :

- Animal Models :

- Comparative Studies :

Summary Table: Biological Activity of this compound

| Aspect | Description |

|---|---|

| Formation | Alkylation by N-nitroso compounds; dietary sources like processed meats. |

| Mutagenicity | Induces G:C to A:T transitions; ~1 mutation per 8 unrepaired lesions. |

| Repair Mechanism | Primarily via MGMT; correlates with resistance to chemotherapy. |

| Clinical Implications | MGMT status predicts response to glioblastoma therapies. |

| Cellular Effects | Can cause cell cycle arrest, apoptosis, and chromosomal instability. |

属性

IUPAC Name |

2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOXBSCIXZEQEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34793-34-5, 7803-88-5, 121032-29-9 | |

| Record name | NSC132361 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC66381 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Yes, research suggests O-Methylguanosine plays a role in protein recognition. For instance, the catalytic domain of the enzyme TrmH, responsible for catalyzing the formation of Gm18 in tRNA, utilizes O-Methylguanosine as a recognition element for substrate binding. []

A: O-Methylguanosine, along with other modifications in tRNA, contributes to its thermostability in hyperthermophilic archaea like Thermococcus kodakarensis. This modification potentially stabilizes the tRNA structure and aids in its proper folding at high temperatures, crucial for survival in such extreme environments. []

A: Yes, O-Methylguanosine at position 18 (Gm18) in tRNA, along with m5U54 and Ψ55, significantly affects translation fidelity and efficiency in Escherichia coli. The absence of these three modifications leads to reduced growth rate, especially at high temperatures, codon misreading, and sensitivity to amino acid analogs. []

ANone: The molecular formula of O-Methylguanosine is C11H15N5O5, and its molecular weight is 281.26 g/mol.

A: O-Methylguanosine itself does not possess inherent catalytic properties. It serves as a substrate for methyltransferases involved in RNA modification, but it doesn't act as a catalyst. []

A: Yes, computational chemistry helps understand the impact of O-Methylguanosine on nucleoside structure. Studies show that O-Methylguanosine adopts a syn conformation around the glycosidic bond. This conformational preference, supported by molecular modeling, plays a role in the stability of the syn-8-nitroG·anti-G base pair. []

A: Yes, the 2′-hydroxyl group is crucial for optimal binding of O-Methylguanosine to RNA. Replacing it with a hydrogen atom, as in deoxyguanosine, or removing it entirely, as in dideoxyguanosine, reduces the binding affinity to the RNA. []

ANone: The provided research papers primarily focus on the biochemical and biophysical aspects of O-Methylguanosine, and do not delve into specific SHE regulations.

ANone: The provided research focuses on the biochemical properties and biological roles of O-Methylguanosine, with limited information available regarding its pharmacokinetics and pharmacodynamics.

ANone: The provided research primarily explores the fundamental roles of O-Methylguanosine in RNA structure and function, and doesn't directly assess its therapeutic efficacy in vitro or in vivo.

ANone: The provided research doesn't directly address resistance mechanisms or cross-resistance associated with O-Methylguanosine.

ANone: Information concerning the toxicity and safety profile of O-Methylguanosine is not extensively discussed in the provided research.

ANone: The provided research doesn't specifically explore drug delivery or targeting strategies related to O-Methylguanosine.

A: Yes, research suggests that altered levels of O-Methylguanosine, along with other modified nucleosides, in urine could potentially serve as biomarkers for diseases. For instance, significantly lower levels of O-Methylguanosine were found in the urine of patients with colorectal cancer compared to healthy individuals and patients with colorectal adenomas. [] Additionally, decreased urinary O-Methylguanosine levels were observed in patients with breast cancer. []

A: Yes, in autism spectrum disorder (ASD), elevated O-Methylguanosine levels were observed in children with mild and moderate deficits compared to neurotypical controls, suggesting a possible correlation between O-Methylguanosine levels and the severity of ASD. []

ANone: Several analytical methods are employed to characterize and quantify O-Methylguanosine. These include:

ANone: The provided research primarily focuses on the biochemical and biological aspects of O-Methylguanosine, and doesn't provide details regarding its environmental impact or degradation.

ANone: The research papers provided do not specifically focus on the dissolution and solubility properties of O-Methylguanosine.

A: While the provided research papers employ analytical techniques like HPLC-MS/MS and RIA for O-Methylguanosine quantification, they don't delve into the specifics of method validation parameters such as accuracy, precision, and specificity. [, , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。